Comparative Lipophilicity (LogP) Advantage for Blood-Brain Barrier Permeability
The target compound exhibits a significantly higher calculated partition coefficient (LogP) than its de-brominated and fluoro-substituted analogs, indicating superior lipophilicity for crossing biological membranes, a critical factor in CNS drug design [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.32 (LogP, calculated) |
| Comparator Or Baseline | 3-phenyl analog (CAS 37760-54-6): LogP ~1.87; 4-fluorophenyl analog (CAS 163719-81-1): LogP ~2.12 |
| Quantified Difference | Target compound is ~1.45 and ~1.2 LogP units higher than the phenyl and fluoro analogs, respectively. |
| Conditions | In silico prediction based on molecular structure using standard algorithms (ChemBase data). |
Why This Matters
A higher LogP (within a desirable range) is a key physicochemical determinant for passive membrane permeability and oral absorption, guiding the selection of the appropriate analog for in vivo studies targeting intracellular or CNS pathways [2].
- [1] ChemBase. (n.d.). Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate (CBID:288051). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
